2-Chloro-6-fluorobenzaldehyde
Overview
Description
2-Chloro-6-fluorobenzaldehyde is a halogenated benzaldehyde derivative with the chemical formula C7H4ClFO. It is a white to yellow crystalline solid that is insoluble in water but soluble in organic solvents like methanol and ethanol . This compound is an important intermediate in the synthesis of various halogenated heterocyclic compounds and is used in the production of pharmaceuticals and pesticides .
Mechanism of Action
Target of Action
2-Chloro-6-fluorobenzaldehyde is a halogenated benzaldehyde derivative . It is primarily used as an intermediate in the synthesis of various compounds, including halogenated heterocyclic compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The compound undergoes various chemical reactions to interact with its targets. For instance, it can undergo a piperidine-catalyzed Knoevenagel condensation reaction with methyl cyanoacetate . The resulting product, methyl 2-cyano-3-dihalophenyl-2-propenoate, can then interact with its targets in a specific manner.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the final compounds it is used to synthesize. For example, when used in the production of certain antiseptics, it may affect pathways related to bacterial cell wall synthesis . When used in the production of certain pesticides, it may affect pathways related to insect neural signaling .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in methanol and ethanol . This suggests that it may have good bioavailability when administered in appropriate formulations.
Result of Action
The molecular and cellular effects of this compound’s action depend on the final compounds it is used to synthesize and their specific targets. For instance, when used in the production of certain antiseptics, the compound’s action may result in the inhibition of bacterial growth . When used in the production of certain pesticides, its action may result in the disruption of insect neural signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective and stable in non-aqueous environments . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence its reactivity and hence its action.
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of halogenated heterocyclic compounds This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways
Cellular Effects
Given its role as an intermediate in the synthesis of halogenated heterocyclic compounds , it may influence cell function by participating in these biochemical pathways
Molecular Mechanism
It is known to participate in the synthesis of halogenated heterocyclic compounds , suggesting that it may exert its effects at the molecular level through these pathways This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be an intermediate in the synthesis of halogenated heterocyclic compounds , suggesting that it may interact with enzymes or cofactors involved in these pathways. It could also have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-fluorobenzaldehyde is typically prepared by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . Another method involves the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride, which is then hydrolyzed to yield this compound .
Industrial Production Methods: In an industrial setting, the preparation involves the chlorination of 2-chloro-6-fluorotoluene in the presence of a catalyst, followed by hydrolysis. The process includes steps such as chlorination under illumination, addition of ferric solid superacid, and controlled addition of water at elevated temperatures . The final product is obtained through reduced pressure distillation or rectification and purification .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: It reacts with sodium hydroxide to give a mixture of 2-chloro-6-fluorobenzene and 6-chlorosalicaldehyde.
Common Reagents and Conditions:
Oxidation: Chromyl chloride is commonly used for oxidation.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Sodium hydroxide is used for substitution reactions.
Major Products:
Oxidation: Corresponding acids.
Reduction: Alcohols.
Substitution: 2-Chloro-6-fluorobenzene and 6-chlorosalicaldehyde.
Scientific Research Applications
2-Chloro-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of halogenated heterocyclic compounds.
Biology: It is used in the synthesis of various bioactive molecules.
Medicine: It is a key intermediate in the production of antiseptics like dicloxacillin and flucloxacillin.
Industry: It is used in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
- Chlorobenzaldehyde
- Fluorobenzaldehyde
- 2-Chloro-6-fluorobenzaldoxime
Comparison: 2-Chloro-6-fluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzaldehyde ring, which imparts distinct chemical properties. Compared to chlorobenzaldehyde and fluorobenzaldehyde, it has enhanced reactivity and is used in more specialized applications .
Properties
IUPAC Name |
2-chloro-6-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACPOWYLLGHGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Record name | 2-Chloro-6-fluorobenzaldehyde | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2-Chloro-6-fluorobenzaldehyde | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022028 | |
Record name | 2-Chloro-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387-45-1 | |
Record name | 2-Chloro-6-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-chloro-6-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-6-FLUOROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YJ9BW8W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key applications of 2-chloro-6-fluorobenzaldehyde in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it plays a crucial role in synthesizing 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, a key intermediate in the production of brexpiprazole []. Additionally, it can be transformed into 2-chloro-6-methylbenzoic acid via a multi-step synthesis involving conversion to its n-butylimine followed by reaction with methylmagnesium chloride and subsequent oxidation [].
Q2: Are there any efficient methods for synthesizing this compound?
A2: Yes, a reported method involves the chlorination of 2-chloro-6-fluorotoluene under illumination, producing a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-difluorobenzyl chloride, and 2-chloro-6-trifluorobenzyl chloride. Subsequent treatment with ferric solid superacid and water at elevated temperatures, followed by base workup and purification, yields this compound [].
Q3: What challenges arise during the production of this compound and how are they addressed?
A3: The production of this compound generates high-concentration organic wastewater containing aromatic fluoride compounds. This wastewater poses a significant environmental challenge due to its high chemical oxygen demand (COD) and difficulty in biodegradation [, ]. To tackle this, researchers have developed treatment methods using macroporous adsorption resins. These resins effectively remove aromatic fluoride compounds from the wastewater, allowing for the recovery of valuable byproducts like 2-chloro-6-fluorobenzoic acid [, ].
Q4: How does the structure of this compound influence its reactivity?
A4: The presence of both chlorine and fluorine atoms in the ortho and para positions of the benzaldehyde ring significantly impacts the reactivity of this compound. For example, it readily undergoes cyclocondensation reactions with ethyl cyanoacetate and thiourea in the presence of a base to yield a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives []. The fluorine atom, being highly electronegative, influences the electronic distribution within the aromatic ring, impacting its reactivity in electrophilic and nucleophilic substitutions.
Q5: What insights do spectroscopic studies provide about the structure of this compound and its derivatives?
A5: Nuclear magnetic resonance (NMR) spectroscopy, particularly proton and fluorine NMR, has been instrumental in elucidating the structure and conformational preferences of this compound and related compounds []. These studies provide valuable information about the electronic environment around different atoms in the molecule, shedding light on the influence of substituents like fluorine and chlorine on the aromatic system. Additionally, X-ray crystallography has been employed to determine the solid-state structure of derivatives like 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, revealing details about bond lengths, angles, and molecular conformation [].
Q6: Are there any known environmental concerns related to this compound and its production?
A6: Yes, the production of this compound generates high-concentration organic wastewater containing aromatic fluoride compounds, raising concerns about potential ecotoxicological effects. While the provided research highlights effective treatment methods using macroporous adsorption resins [, ], further investigation into the environmental fate and potential long-term impacts of these compounds is crucial to ensure sustainable and environmentally responsible production processes.
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